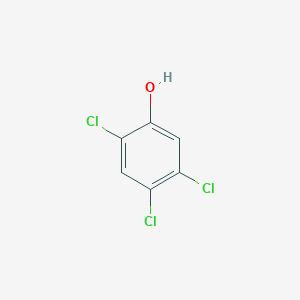
2,4,5-Trichlorophenol
Cat. No. B144370
Key on ui cas rn:
95-95-4
M. Wt: 197.4 g/mol
InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04346248
Procedure details


226.5 gm (1.0 mol) of 1,2,4-trichloronitrobenzene were dissolved in 226 gm of isopropanol and hydrogenated in the presence of 6.1 gm of wet 1% Platinum on charcoal at 100° C. and 100-200 psig over a 90 minutes period. The reaction mixture was filtered to remove the catalyst and the clear solution was slowly dropped into a hot solution of 1125 gm of H2O and 500 gm of phosphoric acid (5.0 mols) under vacuum to remove the isopropanol by distillation. The finely divided 2,4,5-trichloroaniline phosphate slurry was then cooled to -5° C. with good agitation and 56.9 gm (0.95 mol) of NaNO2 in 125 ml of water were added over a 15 minute period while maintaining a maximum temperature of +5° C. After 30 minutes of agitation, the reaction mixture was filtered to remove an insoluble impurity. The resulting 2,4,5-trichlorobenzenediazonium phosphate solution was then added cold (0° ±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water. As the product was formed, it was removed from the zone of reaction by steam distillation. The product in the steam distillate was extracted with two 300 ml aliquots of methylene chloride and stripped to dryness to obtain 115 gm of crude 2,4,5-trichlorophenol (0.58 mol) which analyzed to be 94.8% pure. This product was then added to a slurry of 68.0 gms (0.58 mol) of monochloroacetic acid in 190 ml of toluene and 125 ml of hydrocarbon solvent and reacted with 104.3 (1.31 moles) of 50% sodium hydroxide over a 10 minute period of time at 60°-92° C. After 15 minutes of agitation, the exothermic reaction was finished and 160 gm of a 20% hydrochloric acid solution were added to a pH of less than 2.0. Another 31 gm of toluene were added at 80°-84° C. and the organic layer was collected, cooled, filtered, washed with 30 ml of cold hydrocarbon solvent, and collected to give 80.0 gm (0.32 mol) of dry 2,4,5-trichlorophenoxyacetic acid (m.p.=148°-153° C.).



Name
2,4,5-trichloroaniline phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
NaNO2
Quantity
56.9 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+]([O-])=O)[C:3]=1[Cl:12].P(=O)(O)(O)[OH:14].P(O)(O)(O)=O.ClC1C=C(Cl)C(Cl)=CC=1N.N([O-])=O.[Na+]>C(O)(C)C.[Pt].O>[Cl:8][C:5]1[CH:4]=[C:3]([Cl:12])[C:2]([Cl:1])=[CH:7][C:6]=1[OH:14] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
226.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
226 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Two
|
Name
|
2,4,5-trichloroaniline phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)O.ClC1=C(N)C=C(C(=C1)Cl)Cl
|
|
Name
|
NaNO2
|
|
Quantity
|
56.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
1125 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the isopropanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added over a 15 minute period
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a maximum temperature of +5° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes of agitation
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove an insoluble impurity
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting 2,4,5-trichlorobenzenediazonium phosphate solution was then added cold (0° ±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As the product was formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was removed from the zone of reaction by steam distillation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product in the steam distillate was extracted with two 300 ml aliquots of methylene chloride
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.58 mol | |
| AMOUNT: MASS | 115 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
